molecular formula C16H25NO2 B190944 Dendrobine CAS No. 2115-91-5

Dendrobine

Cat. No.: B190944
CAS No.: 2115-91-5
M. Wt: 263.37 g/mol
InChI Key: RYAHJFGVOCZDEI-UFFNCVEVSA-N
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Mechanism of Action

Target of Action

Dendrobine, a primary bioactive compound in Dendrobium nobile, has been found to interact with several key targets. These include Peroxisome Proliferator-Activated Receptor Gamma (PPARG), Interleukin 6 (IL6), Tumor Necrosis Factor (TNF), Interleukin 1 Beta (IL1B), and AKT Serine/Threonine Kinase 1 (AKT1) . It is also a strongly selective competitive antagonist of β-alanine, taurine, and glycine .

Mode of Action

This compound interacts with its targets to bring about various changes. For instance, it can bind to the highly conserved region of viral nucleoprotein (NP), subsequently restraining nuclear export of viral NP and its oligomerization . It also inhibits early steps in the viral replication cycle . Furthermore, this compound can modulate inflammatory and immune responses and affect lipid metabolism, potentially by downregulating inflammatory mediators like TNF, IL6, IL1B, and inhibiting AKT1 and Signal Transducer and Activator of Transcription 3 (STAT3) .

Biochemical Pathways

This compound undergoes rapid and extensive metabolism; cytochrome P450, especially CYP3A4, CYP2B6, and CYP2C19, are mainly responsible for its metabolism . Aldehyde dehydrogenase, alcohol dehydrogenase, and aldehyde oxidase are involved in the formation of carboxylic acid metabolites . The major metabolic pathways of this compound are N-demethylation, N-oxidation, and dehydrogenation, followed by hydroxylation and glucuronidation .

Pharmacokinetics

After oral administration of this compound (50 mg/kg) to rats, the accumulative excretion rate of this compound in feces, urine, and bile was 0.27%, 0.52%, and 0.031%, respectively, and low systematic exposure of this compound (AUC0–∞ 629.2 ± 56.4 ng·h/mL) was observed . The elimination of this compound was very rapid in liver microsomal incubation (the in vitro elimination t1/2 in rat and human liver microsomes was 1.35 and 5.61 min, respectively) .

Result of Action

This compound exhibits various pharmacological effects. It has been reported to have hepatic lipid and gluconeogenesis regulation, neuroprotection, and anti-tumor, anti-inflammatory, anti-diabetes, and anti-virus effects . It also exhibits a weak analgesic effect when administered to mice (5–15 mg/kg), and an antipyretic effect when administered to rabbits (8.5 mg/kg). Hypotensive effects were reported in experiments with frogs, cats, and a dog .

Action Environment

The production of this compound can be enhanced through the mono-culturing of endophytic fungi, Trichoderma longibrachiatum (MD33), in a temporary immersion bioreactor system . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of specific fungi and the conditions under which the Dendrobium nobile plant is grown.

Safety and Hazards

Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Future research may focus on scaling up the Temporary Immersion Bioreactor System (TIBS) approach for commercial dendrobine production and investigating the underlying mechanisms for enhanced this compound biosynthesis in D. nobile . The regulation of biosynthesis of this compound in plants and microorganisms is an active area of research .

Chemical Reactions Analysis

Types of Reactions: Dendrobine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions include various this compound derivatives, which are studied for their enhanced biological activities and potential therapeutic applications .

Comparison with Similar Compounds

Dendrobine is unique among sesquiterpene alkaloids due to its specific biological activities and complex structure. Similar compounds include:

These compounds share some biological activities with this compound but differ in their molecular structures and specific mechanisms of action.

Properties

IUPAC Name

(1S,4S,7S,8R,11R,12R,13S)-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-8(2)11-12-10-6-5-9-7-17(4)14(16(9,10)3)13(11)19-15(12)18/h8-14H,5-7H2,1-4H3/t9-,10+,11+,12-,13-,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAHJFGVOCZDEI-UFFNCVEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2C3CCC4C3(C(C1OC2=O)N(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@H]2[C@@H]3CC[C@H]4[C@@]3([C@@H]([C@@H]1OC2=O)N(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2115-91-5
Record name (-)-Dendrobine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2115-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DENDROBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9N9FB9DPG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dendrobine exert its neuroprotective effects?

A1: this compound has been shown to exhibit neuroprotective effects through various mechanisms: * Regulation of STAT3/FoxO Signaling: this compound can regulate the STAT3/FoxO signaling pathway, which helps to alleviate mitochondrial dysfunction and cellular senescence in vascular endothelial cells, particularly under oxidative stress induced by oxidized low-density lipoprotein (ox-LDL). [] * Modulation of Autophagy: this compound can modulate autophagy, a cellular process that removes damaged organelles and proteins. This modulation helps alleviate ox-LDL-induced oxidative stress and senescence in human umbilical vein endothelial cells (HUVECs). [] * Inhibition of CDK5 Activation: this compound can inhibit the activation of cyclin-dependent kinase 5 (CDK5), which plays a role in neuronal apoptosis. This inhibition helps protect PC12 cells (a model for neuronal cells) against amyloid-β 1-42 (Aβ1−42)-induced neurotoxicity. [] * Antagonism of β-alanine and Taurine: this compound acts as an antagonist of β-alanine and taurine, neurotransmitters implicated in presynaptic inhibition in the frog spinal cord. This antagonism contributes to its effects on neuronal activity and reflexes. [, ]

Q2: Does this compound interact with any specific protein targets?

A2: Yes, research suggests that this compound can directly bind to certain protein targets: * CDK5: Molecular docking analysis and surface plasmon resonance assays indicate that this compound directly binds to CDK5 protein, contributing to its neuroprotective effects. [] * Viral Nucleoprotein (NP): Studies show that this compound can bind to the highly conserved region of the influenza A virus NP. This interaction inhibits the nuclear export of viral NP and disrupts its oligomerization, resulting in antiviral activity. []

Q3: How does this compound influence the immune system?

A3: this compound has demonstrated immunomodulatory effects, particularly in the context of gestational diabetes mellitus (GDM): * Inhibition of Th17 Cells: this compound can suppress the activity and population of T helper 17 (Th17) cells, which play a role in inflammation. This inhibition leads to a reduction in the secretion of inflammatory cytokines, such as interleukin-1β, interleukin-6, tumor necrosis factor-α, and interleukin-17, and contributes to the alleviation of GDM symptoms in mice. [] * Modulation of Treg/Th17 Cell Balance: this compound can modulate the balance between regulatory T cells (Treg cells) and Th17 cells. It suppresses Treg cells while enhancing Th17 cells, which may contribute to its synergistic effect with cisplatin in inhibiting tumor progression in a mouse model of non-small cell lung cancer (NSCLC). []

Q4: Does this compound affect cellular processes like apoptosis?

A4: Yes, this compound has been shown to influence apoptosis in various cell types: * Inhibition of ERS-Induced Apoptosis: this compound can suppress endoplasmic reticulum stress (ERS)-induced apoptosis in HUVECs. This effect is mediated by the upregulation of microRNA miR-381-3p, which leads to a decrease in caspase-4 levels. [] * Protection against Aβ1−42-Induced Apoptosis: this compound can protect PC12 cells from apoptosis induced by Aβ1−42. This protective effect is associated with the inhibition of CDK5 activation, upregulation of Bcl-2 expression, and downregulation of Bax, cyto-c, and caspase-3 expression. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol. [, ]

Q6: What spectroscopic data are available for the characterization of this compound?

A6: this compound has been extensively characterized using various spectroscopic methods, including: * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR): This technique provides detailed information about the hydrogen and carbon environments within the this compound molecule, aiding in its structural elucidation. [] * High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV or mass spectrometry, is used to identify and quantify this compound in plant extracts and biological samples. The retention time of this compound in HPLC analysis is a crucial parameter for its identification. [, , , ] * Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another technique used to identify and quantify this compound. It separates compounds based on their volatility and then analyzes their mass-to-charge ratio, providing structural information. [, ] * Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of this compound in complex mixtures. [, ] * Ultra-High Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution mass spectrometry technique is used to identify and characterize this compound metabolites in biological samples. []

Q7: Are there any known structural analogs or derivatives of this compound?

A7: Yes, several structural analogs and derivatives of this compound have been isolated from Dendrobium species or synthesized chemically. These include: * 6-hydroxythis compound: A hydroxylated derivative of this compound. [, ] * Nobilonine: Another naturally occurring analog of this compound. [, ] * 2-hydroxythis compound: A derivative of this compound with a hydroxyl group at the C-2 position. [] * Findlayines A-D: Four new seco-dendrobines isolated from Dendrobium findlayanum. Notably, Findlayines A and B are the first seco-dendrobines possessing a seven-membered lactam moiety. Findlayines C and D are derived from the oxidative cleavage of the C-2-C-3 bond of this compound. [] * Dendronboic acid: A new this compound-type alkaloid. [] * This compound N-oxide: An oxidized form of this compound. [] * N-methoxylcarbonylthis compound: A derivative of this compound with a methoxycarbonyl group. []

Q8: Has the structure-activity relationship (SAR) of this compound been investigated?

A8: While comprehensive SAR studies are limited, some research has explored the impact of structural modifications on this compound's activity: * Importance of the Tetracyclic Ring System: The presence of the tetracyclic ring system in this compound is crucial for its biological activity. Modifications to this core structure can significantly impact its potency and selectivity. [] * Role of Specific Functional Groups: The type and position of functional groups attached to the this compound skeleton can influence its interactions with biological targets and modulate its pharmacological effects. For example, the presence of a hydroxyl group at the C-2 position in 2-hydroxythis compound may alter its binding affinity or pharmacological profile compared to this compound. [, ]

Q9: Are there methods to enhance this compound production in Dendrobium nobile?

A9: Yes, several strategies have been investigated to enhance this compound production in Dendrobium nobile: * Co-culturing with Endophytic Fungi: Co-culturing D. nobile seedlings with specific endophytic fungi, like Trichoderma longibrachiatum (MD33), can significantly increase this compound production. This enhancement has been observed in both traditional test bottles and temporary immersion bioreactor systems (TIBS). [] * Optimization of Growth Conditions: Factors such as light intensity, air volume, and nutrient availability can influence this compound production in D. nobile. Optimizing these conditions in a bioreactor setting can enhance yields. []

Q10: How does the age of the Dendrobium nobile plant affect this compound content?

A10: this compound content in D. nobile is age-dependent, generally decreasing as the plant ages. This decrease is associated with changes in gene expression patterns and the composition of the endophytic fungal community within the plant stems. []

Q11: Are there any specific analytical techniques used to quantify this compound?

A11: Several analytical methods are employed for this compound quantification, with the choice depending on the sample matrix and required sensitivity: * Gas Chromatography (GC): GC methods are commonly used for this compound quantification in Dendrobium nobile samples. [, ] * HPLC: HPLC, often coupled with UV detection, is widely used for quantifying this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations. [, , ] * UPLC-MS/MS: This highly sensitive and specific method allows for the accurate determination of this compound concentrations in biological samples, even at low levels. It is particularly useful for pharmacokinetic studies. [, ]

Q12: Is there any information available about the toxicity and safety profile of this compound?

A12: While this compound exhibits various pharmacological activities, it is essential to note its potential toxicity: * Convulsant Effects: this compound can induce convulsions at high doses, as observed in animal studies. This effect is thought to be related to its action on the central nervous system. [] * Lethal Dose: The minimal lethal dose of this compound, determined in animal studies, varies depending on the species and route of administration. For instance, the intravenous lethal dose in mice and rats is around 20 mg/kg. [] * Importance of Dosage Control: Given its potential toxicity, careful dosage control is crucial when considering the use of this compound for therapeutic purposes. Further research is necessary to establish a safe and effective dosage range for humans.

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